![molecular formula C14H18N2OS2 B4228826 6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4228826.png)
6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
The compound 6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a notable molecule within the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one generally involves multi-step reactions starting from benzothiophene derivatives. The key steps include:
Formation of the Thieno Ring: Typically, benzothiophene is the starting material, which undergoes bromination, followed by cyclization with suitable reactants to form the thieno ring.
Alkylation and Thioether Formation: The addition of the propylthio group is achieved via an alkylation reaction using a propyl halide, under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial-scale production of this compound may involve:
Bulk Chemical Synthesis: Utilizing large-scale reactors for the bromination and cyclization steps, followed by purification processes like crystallization or distillation.
Automated Reactors: Implementing continuous flow reactors for enhanced reaction control, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the sulfur atom in the propylthio group is particularly reactive.
Reduction: Reduction can occur at the tetrahydro ring, potentially converting it to a fully reduced cyclohexane derivative.
Substitution: The methyl group at position 6 can be a site for various electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide as bases to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products Formed
Oxidation: Yields sulfoxide or sulfone derivatives.
Reduction: Yields fully saturated ring systems.
Substitution: Yields various alkylated or arylated derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Used as a precursor for the synthesis of more complex heterocyclic systems.
Employed in studies of reaction mechanisms due to its unique reactivity profile.
Biology
Potential bioactive compound in the study of enzyme inhibition.
Used in the synthesis of analogs for pharmacological testing.
Medicine
Investigated for its potential as a pharmacophore in drug design.
Studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Industry
Utilized in the development of novel materials with specific chemical properties.
Possible applications in the agrochemical industry for the synthesis of herbicides or pesticides.
Mechanism of Action
Effects
The compound exerts its effects mainly through interactions with molecular targets such as enzymes or receptors. The presence of the thieno and pyrimidinone rings enhances its ability to participate in hydrogen bonding and π-π interactions, crucial for binding affinity.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(propylthio)-5,6,7,8-tetrahydrobenzothieno pyrimidin-4(3H)-one.
6-methyl-5,6,7,8-tetrahydrobenzothieno pyrimidin-4(3H)-one.
Uniqueness
There you have it—a deep dive into the world of 6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Does anything in particular catch your interest?
Properties
IUPAC Name |
6-methyl-2-propylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-3-6-18-14-15-12(17)11-9-7-8(2)4-5-10(9)19-13(11)16-14/h8H,3-7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBIRHHJIOEGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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